LY294002

Catalog No.
S548394
CAS No.
154447-36-6
M.F
C19H17NO3
M. Wt
307.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
LY294002

CAS Number

154447-36-6

Product Name

LY294002

IUPAC Name

2-morpholin-4-yl-8-phenylchromen-4-one

Molecular Formula

C19H17NO3

Molecular Weight

307.3 g/mol

InChI

InChI=1S/C19H17NO3/c21-17-13-18(20-9-11-22-12-10-20)23-19-15(7-4-8-16(17)19)14-5-2-1-3-6-14/h1-8,13H,9-12H2

InChI Key

CZQHHVNHHHRRDU-UHFFFAOYSA-N

SMILES

C1COCCN1C2=CC(=O)C3=C(O2)C(=CC=C3)C4=CC=CC=C4

Solubility

Soluble in DMSO, not soluble in water.

Synonyms

2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one, LY 29400, LY 294002, LY-294002, LY294002

Canonical SMILES

C1COCCN1C2=CC(=O)C3=C(O2)C(=CC=C3)C4=CC=CC=C4

Description

The exact mass of the compound 2-(4-Morpholinyl)-8-phenyl-4H-1-benzopyran-4-one is 307.12084 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not soluble in water.. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 697286. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Oxazines - Morpholines - Supplementary Records. It belongs to the ontological category of morpholines in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mechanism of Action

LY294002 competitively binds to the ATP-binding pocket of PI3K, thereby preventing the enzyme from phosphorylating phosphatidylinositol (PI) to phosphatidylinositol 3-phosphate (PIP3) [3]. PIP3 acts as a second messenger in the cell, triggering downstream signaling cascades. By inhibiting PIP3 production, LY294002 effectively blocks PI3K-mediated cellular responses.

Applications in Research

LY294002 has been widely used in various research areas to study the involvement of PI3K signaling in:

  • Cancer biology: LY294002 has been instrumental in understanding the role of PI3K in cancer cell proliferation, survival, and resistance to therapy [4]. Researchers use LY294002 to investigate potential anti-cancer drugs that target the PI3K pathway.
  • Neurobiology: Studies employing LY294002 have shed light on the role of PI3K in neuronal development, synaptic function, and memory formation [5].
  • Immunology: The involvement of PI3K in immune cell activation and function has been explored using LY294002, providing insights into immune responses and inflammatory diseases [6].
  • Other areas: LY294002 has also been used in research on cardiovascular diseases, metabolic disorders, and aging, highlighting the diverse cellular processes influenced by PI3K signaling.

Here are some references for further reading:

  • [1] A specific inhibitor of phosphatidylinositol 3-kinase, 2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one (LY294002).
  • [2] Phosphatidylinositol 3-Kinases (PI3Ks) in cell biology and signaling networks.
  • [3] Biochemical characterization of LY294002, a specific inhibitor of phosphatidylinositol 3-kinase.
  • [4] Targeting the PI3K signaling pathway in cancer.
  • [5] The roles of phosphatidylinositol 3-kinase in synaptic plasticity.
  • [6] Phosphatidylinositol 3-kinase signaling in immunity.

LY294002 is a morpholine-containing chemical compound known for its potent inhibitory effects on various proteins, particularly phosphoinositide 3-kinases (PI3Ks). It is classified as a non-selective research tool, making it essential in studies investigating the PI3K/AKT signaling pathway. The compound has an IC50 value of approximately 1.4 μM, indicating its effectiveness in inhibiting PI3K activity, although it is less potent than wortmannin, another well-known PI3K inhibitor. Unlike wortmannin, which irreversibly inhibits PI3K, LY294002 acts as a reversible inhibitor, allowing for more controlled experimental conditions .

LY294002 acts as a specific inhibitor of phosphatidylinositol 3-kinase (PI3K), a critical enzyme involved in cell signaling pathways that regulate cell growth, proliferation, survival, and motility []. It binds to the ATP-binding pocket of PI3K, thereby preventing the enzyme from phosphorylating phosphatidylinositol (PI) to phosphatidylinositol-3-phosphate (PIP3), a key second messenger in these pathways []. By inhibiting PI3K activity, LY294002 can block these signaling cascades and potentially influence various cellular processes.

LY294002 functions primarily by competing with adenosine triphosphate (ATP) for binding at the active site of PI3K. This competitive inhibition leads to a decrease in the phosphorylation of downstream targets such as AKT, which plays a crucial role in cell survival and proliferation . The compound has also been shown to interact with a variety of other kinases and proteins, suggesting a broader range of biological effects beyond just PI3K inhibition .

The biological activity of LY294002 is significant in various cellular processes. It has been shown to induce apoptosis in several cancer cell lines by inhibiting the PI3K/AKT pathway. For instance, treatment with LY294002 has been linked to decreased cell viability and increased apoptosis in nasopharyngeal carcinoma cells and other cancer types . Additionally, LY294002 affects the release of miniature end-plate potentials (MEPPs) at neuromuscular junctions through its influence on synaptotagmin function . Its role in modulating inflammatory responses has also been noted, particularly concerning its effects on glucose transporter expression and inflammatory mediators .

The synthesis of LY294002 involves several steps starting from 8-bromo-2-morpholin-4-yl-chromen-4-one. The compound can be synthesized via palladium-catalyzed coupling reactions that allow for the introduction of various substituents necessary for its biological activity. The specific synthetic pathway often includes the use of microwave reactors to facilitate rapid reaction conditions and improve yields .

LY294002 is widely used in research settings to explore the PI3K/AKT signaling pathway's role in cancer biology, neurobiology, and metabolic disorders. Its applications include:

  • Cancer Research: Investigating the mechanisms behind tumor growth and resistance to therapies.
  • Neuroscience: Studying synaptic transmission and neurodegenerative diseases.
  • Inflammation Studies: Exploring pathways related to inflammatory diseases and their treatments .

Studies examining the interactions of LY294002 with various proteins have revealed its ability to bind not only to class I PI3Ks but also to other unrelated targets such as casein kinase 2 (CK2) and p97/VCP. These interactions suggest that LY294002 may have diverse effects on cellular signaling pathways beyond those mediated by PI3K alone . Notably, its modulation of AKT phosphorylation has been shown to vary depending on the cellular context, indicating complex regulatory mechanisms at play .

Several compounds exhibit similar properties to LY294002 concerning their roles as inhibitors of the PI3K/AKT pathway or other kinases. Here are some notable examples:

Compound NameMechanism of ActionPotency (IC50)Unique Features
WortmanninIrreversible PI3K inhibitor~0.1 μMStronger potency but irreversible action
PIK-75Selective PI3K inhibitor~0.1 μMMore selective than LY294002
GDC-0941Selective PI3K inhibitor~0.005 μMHigh selectivity and potency
TGX-221Selective p110β inhibitor~0.5 μMTargets p110β specifically

Purity

>99% (or refer to the Certificate of Analysis)

XLogP3

3.1

Hydrogen Bond Acceptor Count

4

Exact Mass

307.12084340 g/mol

Monoisotopic Mass

307.12084340 g/mol

Heavy Atom Count

23

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

31M2U1DVID

MeSH Pharmacological Classification

Enzyme Inhibitors

Other CAS

154447-36-6

Wikipedia

LY294002

Dates

Modify: 2023-08-15

Molecular Mechanism Mediating Cytotoxic Activity of Cabazitaxel in Docetaxel-resistant Human Prostate Cancer Cells

Hiromitsu Watanabe, Asuka Kawakami, Ryo Sato, Kyohei Watanabe, Yuto Matsushita, Hideaki Miyake
PMID: 34281834   DOI: 10.21873/anticanres.15167

Abstract

Cabazitaxel is known to be effective in patients with castration-resistant prostate cancer (CRPC) showing resistance to docetaxel. The objective of this study was to investigate the molecular mechanism mediating cytotoxic activity of cabazitaxel in docetaxel-resistant human CRPC cells.
Parental human CRPC cell line PC3 (PC3/P) was continuously exposed to increasing doses of docetaxel, and a cell line resistant to docetaxel, PC3/R, was developed. Phenotypic differences between these cell lines were investigated.
There were no significant differences in sensitivity to cabazitaxel between PC3/P and PC3/R. In PC3/P, both docetaxel and cabazitaxel markedly inhibited the phosphorylation of AKT serine/threonine kinase 1 (AKT) and p44/42 mitogen-activated protein kinase (MAPK). In PC3/R, however, phosphorylation of AKT and p44/42 MAPK were maintained following treatment with docetaxel, whereas treatment with cabazitaxel resulted in the marked down-regulation of phosphorylation of AKT but not that of p44/42 MAPK. Furthermore, additional treatment of PC3/R with a specific inhibitor of AKT significantly enhanced the cytotoxic activity of docetaxel but not that of cabazitaxel. Growth of PC3/R in nude mice after treatment with cabazitaxel was significantly inhibited compared with that after treatment with docetaxel.
Antitumor activity of cabazitaxel in docetaxel-resistant CRPC cells was explained, at least in part, by the inactivation of persistently phosphorylated AKT even after treatment with docetaxel.


Autophagy inhibitors 3-MA and LY294002 repress osteoclastogenesis and titanium particle-stimulated osteolysis

Weishen Chen, Guoyan Xian, Minghui Gu, Baiqi Pan, Xiaoyu Wu, Yongyu Ye, Linli Zheng, Ziji Zhang, Puyi Sheng
PMID: 34052845   DOI: 10.1039/d1bm00691f

Abstract

Aseptic loosening caused by peri-implant osteolysis (PIO) is a common complication after joint replacement, and there is still no better treatment than revision surgery. The wear particle-induced inflammation response, especially subsequent osteoclastic bone resorption, is responsible for PIO. As the importance of wear particles in inducing autophagy in cells around the prosthesis in PIO has been discovered, this might be a central process underlying aseptic loosening. However, the role of autophagy induced by wear particles in osteoclastogenesis during PIO remains unclear. In this study, we investigated the role of autophagy in osteoclastogenesis and verified it in a mouse calvarial osteolysis model. We found that osteoclasts were increased in the interface membranes of patients with aseptic loosening. In vitro, knocking down the Atg5 gene or using autophagy inhibitors (3-MA, LY294002) to inhibit autophagy was found to repress osteoclastogenesis and decrease expression of the osteoclast-related genes TRAP, cathepsin K, and matrix metalloprotein 9 (MMP-9) with or without titanium (Ti) particles. In vivo, 3-MA and LY294002 repressed Ti particle-stimulated osteolysis and osteoclastogenesis and reduced expression of the pro-inflammatory factors TNF-α, IL-1β, and IL-6. Our results suggest that 3-MA and LY294002 might be the potential medicines to prevent and treat PIO and aseptic loosening.


Cytoprotection against Oxidative Stress by Methylnissolin-3-

Xiaohua Wu, Jian Xu, Yousheng Cai, Yuejun Yang, Yuancai Liu, Shugeng Cao
PMID: 34202670   DOI: 10.3390/molecules26133852

Abstract

is a famous herb found among medicinal and food plants in East and Southeastern Asia. The Nrf2-ARE assay-guided separation of an extract from Jing liqueur led to the identification of a nontoxic Nrf2 activator, methylnissolin-3-
-β-d-glucopyranoside (MNG, a component of
). Nrf2 activation by MNG has not been reported before. Using Western Blot, RT-qPCR and imaging, we investigated the cytoprotective effect of MNG against hydrogen peroxide-induced oxidative stress. MNG induced the expression of Nrf2, HO-1 and NQO1, accelerated the translocation of Nrf2 into nuclei, and enhanced the phosphorylation of AKT. The MNG-induced expression of Nrf2, HO-1, and NQO1 were abolished by Nrf2 siRNA, while the MNG-induced expression of Nrf2 and HO-1 was abated and the AKT phosphorylation was blocked by LY294002 (a PI3K inhibitor). MNG reduced intracellular ROS generation. However, the protection of MNG against the H
O
insult was reversed by Nrf2 siRNA with decreased cell viability. The enhancement of Nrf2 and HO-1 by MNG upon H
O
injury was reduced by LY294002. These data showed that MNG protected EA.hy926 cells against oxidative damage through the Nrf2/HO-1 and at least partially the PI3K/Akt pathways.


Cyclin-Dependent Kinase Inhibitor BMI-1026 Induces Apoptosis by Downregulating Mcl-1 (L) and c-FLIP (L) and Inactivating p-Akt in Human Renal Carcinoma Cells

Dong Eun Kim, Jinho Lee, Jong Wook Park, Hyunsu Kang, Yu Ri Nam, Taeg Kyu Kwon, Ki-Suk Kim, Shin Kim
PMID: 33924053   DOI: 10.3390/ijms22084268

Abstract

Previous studies have investigated the inhibitory effect of BMI-1026 on cyclin-dependent kinase 1 in vitro. However, the molecular mechanisms by which BMI-1026 treatment leads to cancer cell death remain unclear. This study was conducted to investigate the anticancer mechanisms of BMI-1026 on human renal carcinoma Caki cells. BMI-1026 induced apoptosis in association with the cleavage of poly(ADP-ribose) polymerase and pro-caspase-3 and the release of apoptosis-inducing factor and cytochrome
from mitochondria in Caki cells. BMI-1026-induced apoptosis was inhibited by the pan-caspase inhibitor z-VAD-fmk. Furthermore, BMI-1026 downregulated Bcl-2 and X-linked inhibitor of apoptosis protein (XIAP) at the transcriptional level and Mcl-1 (L) and cellular FADD-like IL-1β-converting enzyme inhibitory protein (c-FLIP (L)) at the post-transcriptional level. Interestingly, Mcl-1 (L) and c-FLIP (L), but not Bcl-2 or XIAP, played important roles in BMI-1026-induced Caki cell apoptosis. Although the constitutively active form of Akt did not attenuate BMI-1026-induced apoptosis, blockade of the PI3K/Akt pathway using a subcytotoxic concentration of the PI3K/Akt inhibitor LY294002 enhanced Caki cell apoptosis induced by BMI-1026. Electrophysiological safety was confirmed by determining the cardiotoxicity of BMI-1026 via left ventricular pressure analysis. These results suggest that BMI-1026 is a potent multitarget anticancer agent with electrophysiological safety and should be further investigated.


Involvement of PI3K Pathway in Glioma Cell Resistance to Temozolomide Treatment

Adrian Zając, Joanna Sumorek-Wiadro, Ewa Langner, Iwona Wertel, Aleksandra Maciejczyk, Bożena Pawlikowska-Pawlęga, Jarosław Pawelec, Magdalena Wasiak, Monika Hułas-Stasiak, Dorota Bądziul, Wojciech Rzeski, Michał Reichert, Joanna Jakubowicz-Gil
PMID: 34068110   DOI: 10.3390/ijms22105155

Abstract

The aim of the study was to investigate the anticancer potential of LY294002 (PI3K inhibitor) and temozolomide using glioblastoma multiforme (T98G) and anaplastic astrocytoma (MOGGCCM) cells. Apoptosis, autophagy, necrosis, and granules in the cytoplasm were identified microscopically (fluorescence and electron microscopes). The mitochondrial membrane potential was studied by flow cytometry. The activity of caspases 3, 8, and 9 and Akt was evaluated fluorometrically, while the expression of Beclin 1, PI3K, Akt, mTOR, caspase 12, and Hsp27 was determined by immunoblotting. SiRNA was used to block Hsp27 and PI3K expression. Cell migration and localization of Hsp27 were tested with the wound healing assay and immunocytochemistry, respectively. LY294002 effectively diminished the migratory potential and increased programmed death of T98G and MOGGCCM. Autophagy was dominant in MOGGCCM, while apoptosis was dominant in T98G. LY294002 with temozolomide did not potentiate cell death but redirected autophagy toward apoptosis, which was correlated with ER stress. A similar effect was observed after blocking PI3K expression with siRNA. Transfection with Hsp27 siRNA significantly increased apoptosis related to ER stress. Our results indicate that inhibition of the PI3K/Akt/mTOR pathway sensitizes glioma cells to apoptosis upon temozolomide treatment, which was correlated with ER stress. Hsp27 increases the resistance of glioma cells to cell death upon temozolomide treatment.


5-Lipoxygenase inhibition reduces inflammation and neuronal apoptosis via AKT signaling after subarachnoid hemorrhage in rats

Liu Liu, Ping Zhang, Zhaosi Zhang, Yidan Liang, Hong Chen, Zhaohui He, Xiaochuan Sun, Zongduo Guo, Yongbing Deng
PMID: 33878031   DOI: 10.18632/aging.202869

Abstract

Early brain injury (EBI) is a major contributor to the high mortality and morbidity after subarachnoid hemorrhage (SAH). Inflammatory responses and neuronal apoptosis are important causes of EBI. Because 5- lipoxygenase (5-LOX) is known to be involved various central nervous system diseases, we investigated the effects of 5-LOX inhibition during EBI after SAH. Zileuton and LY294002 were used to inhibit expression of 5-LOX and Akt, respectively. We found that 5-LOX expression was significantly increased in the cytoplasm of cortical neurons after SAH and was accompanied by upregulated expression of the inflammatory factors LTB4, TNF-α, IL-1β and IL-6; upregulation of the pro-apoptotic factor Bax; downregulation of the anti-apoptotic factor Bcl-2; and an increased apoptosis rate. Gastric Zileuton administration significantly suppressed all of those effects and improved neurological function. Zileuton also upregulated activated (phosphorylated) AKT levels, and these beneficial effects of Zileuton were abolished by intracerebroventricular infusion of the PI3K inhibitor LY294002. Taken together, these findings indicate that 5-LOX mediates pro-inflammatory and pro-apoptotic effects that contribute to EBI after SAH and that those effects are suppressed by activation of PI3K/Akt signaling. This suggests targeting 5-LOX may be an effective approach to treating EBI after SAH.


The structural dynamics of macropinosome formation and PI3-kinase-mediated sealing revealed by lattice light sheet microscopy

Shayne E Quinn, Lu Huang, Jason G Kerkvliet, Joel A Swanson, Steve Smith, Adam D Hoppe, Robert B Anderson, Natalie W Thiex, Brandon L Scott
PMID: 34376698   DOI: 10.1038/s41467-021-25187-1

Abstract

Macropinosomes are formed by shaping actin-rich plasma membrane ruffles into large intracellular organelles in a phosphatidylinositol 3-kinase (PI3K)-coordinated manner. Here, we utilize lattice lightsheet microscopy and image visualization methods to map the three-dimensional structure and dynamics of macropinosome formation relative to PI3K activity. We show that multiple ruffling morphologies produce macropinosomes and that the majority form through collisions of adjacent PI3K-rich ruffles. By combining multiple volumetric representations of the plasma membrane structure and PI3K products, we show that PI3K activity begins early throughout the entire ruffle volume and continues to increase until peak activity concentrates at the base of the ruffle after the macropinosome closes. Additionally, areas of the plasma membrane rich in ruffling had increased PI3K activity and produced many macropinosomes of various sizes. Pharmacologic inhibition of PI3K activity had little effect on the rate and morphology of membrane ruffling, demonstrating that early production of 3'-phosphoinositides within ruffles plays a minor role in regulating their morphology. However, 3'-phosphoinositides are critical for the fusogenic activity that seals ruffles into macropinosomes. Taken together, these data indicate that local PI3K activity is amplified in ruffles and serves as a priming mechanism for closure and sealing of ruffles into macropinosomes.


Melatonin protects against focal cerebral ischemia-reperfusion injury in diabetic mice by ameliorating mitochondrial impairments: involvement of the Akt-SIRT3-SOD2 signaling pathway

Lian Liu, Quan Cao, Wenwei Gao, Bingyu Li, Zhongyuan Xia, Bo Zhao
PMID: 34118791   DOI: 10.18632/aging.203137

Abstract

Diabetic patients are more vulnerable to cerebral ischemia-reperfusion (CIR) injury and have a worse prognosis and higher mortality after ischemic stroke than non-diabetic counterparts. Melatonin can exert neuroprotective effects against CIR injury in nondiabetic animal models. However, its effects on diabetic CIR injury and the underlying mechanisms remain unclarified. Herein, we found that melatonin administration improved neurological deficit, cerebral infarct volume, brain edema, and cell viability, reduced mitochondrial swelling, reactive oxygen species generation, and cytoplasmic cytochrome C release, and increased mitochondrial antioxidant enzymes activities, adenosine triphosphate production, and mitochondrial membrane potential in both streptozotocin-induced diabetic mice and high glucose-treated HT22 cells. Importantly, melatonin also activated protein kinase B (Akt) and sirtuin 3 (SIRT3)/superoxide dismutase 2 (SOD2) signaling and upregulated mitochondrial biogenesis-related transcription factors. However, these effects were largely attenuated by LY294002 (a specific Akt signaling blocker) administration. Additionally, 3-TYP (a selective SIRT3 inhibitor) and SIRT3 siRNA inhibited the above protective effects of melatonin as well as the upregulation of SIRT3 and the decrease of SOD2 acetylation but did not affect the p-Akt/Akt ratio. Overall, we demonstrate that melatonin can alleviate CIR injury in diabetic mice by activating Akt-SIRT3-SOD2 signaling and subsequently improving mitochondrial damage.


Explore Compound Types